![molecular formula C11H8FLiN2O2 B2907699 Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-95-6](/img/structure/B2907699.png)
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is a compound that contains a benzimidazole scaffold . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . It is considered a potential bioactive heterocyclic aromatic compound with a variety of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate, has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular formula of Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is C11H8FLiN2O2 . The benzimidazole nucleus is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring .Chemical Reactions Analysis
Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .Physical And Chemical Properties Analysis
The molecular weight of Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is 226.1328232 . More detailed physical and chemical properties were not found in the retrieved papers.Mechanism of Action
Target of Action
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is a compound that contains an imidazole ring . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of its derivatives .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph and temperature could potentially affect the stability and activity of imidazole derivatives .
Future Directions
Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field . The present focus is on the antimicrobial activity of reported benzimidazole derivatives, which may serve as a valuable source of information for researchers who wish to synthesize new molecules of the benzimidazole nucleus . These have immense potential to be investigated for newer therapeutic possibilities .
properties
IUPAC Name |
lithium;1-cyclopropyl-5-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.Li/c12-6-1-4-9-8(5-6)13-10(11(15)16)14(9)7-2-3-7;/h1,4-5,7H,2-3H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCIOCWGLGWLZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.